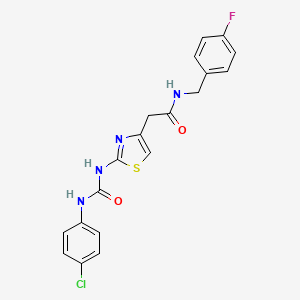

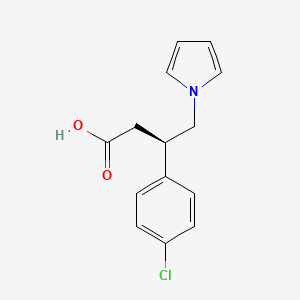

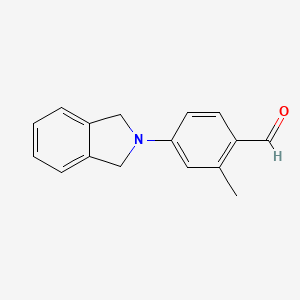

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

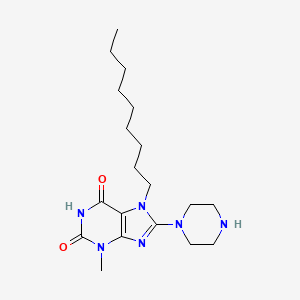

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate is an organic compound that contains a thiazole ring, which is a five-membered ring with two heteroatoms . This compound is known for its high bioactivity and low toxicity, and it’s widely used as insecticides, fungicides, herbicides, and plant growth regulators . It’s also an important thiazole intermediate .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride, which is a pharmacophore of Fenvalerate, with ethyl 2-(2-aminothiazol-4-yl)acetate . The asymmetric unit contains two crystallographically independent molecules .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring and a benzene ring. The angle between the thiazole ring and the benzene ring is 77.89 (8)° . There are N—H⋯O interactions in the crystal structure, which lead to the formation of hydrogen-bonded chains .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 281.76 g/mol . The compound has a light yellow solid appearance .

Applications De Recherche Scientifique

Enzyme Inhibition and Molecular Docking Studies

- Glucosidase Inhibition : Ethyl 2-[aryl(thiazol-2-yl)amino]acetates show significant inhibition towards α-glucosidase and β-glucosidase enzymes. Specifically, compound 4e exhibited high inhibition towards α-glucosidase, which was almost two-fold as compared to the standard acarbose (Babar et al., 2017).

Synthesis and Characterization for Antimicrobial Agents

- Antimicrobial Agents : New compounds synthesized from Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate showed potential as antimicrobial agents against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).

Antiamoebic Activity and Cytotoxicity

- Antiamoebic Activity : Ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates demonstrated effective in vitro antiamoebic activity against Acanthamoeba polyphaga, with compound 4b showing the highest activity comparable to chlorhexidine dihydrochloride (Shirai et al., 2013).

Pharmacological Activities

- Anti-inflammatory and Analgesic Activities : Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates exhibited good anti-inflammatory and analgesic activities, comparable to indomethacin and aspirin (Attimarad, Khedr, & Aldhubiab, 2017).

Synthesis for Antifungal and Antibacterial Activities

- Antifungal and Antibacterial Properties : Synthesized 4‐Oxo‐thiazolidine derivatives from Ethyl (4-chlorophenoxy)acetate showed potential for antimicrobial activities against various bacterial and fungal strains (Patel, Mistry, & Desai, 2009).

Synthesis of Fused Thiazole Derivatives

- Fused Thiazole Derivatives for Antimicrobial Activities : The reactivity of ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate led to the creation of arylidene, pyridine, thiophene, and anilide derivatives with potential antimicrobial activities (Wardkhan et al., 2008).

Propriétés

IUPAC Name |

ethyl 2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECABASQVIMJIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3010984.png)

![1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one](/img/structure/B3010997.png)